molecular formula C16H20N4O2S B2963564 N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine CAS No. 2034502-66-2

N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine

Cat. No.: B2963564
CAS No.: 2034502-66-2
M. Wt: 332.42
InChI Key: TVIHJBIMTCFNTD-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine is a heterocyclic compound featuring a pyrazin-2-amine core substituted at the 3-position by an ether-linked piperidin-3-yl group. The piperidine ring is further functionalized at the 1-position with a thiophene-3-carbonyl moiety, while the amine group at the 2-position of the pyrazine is dimethylated. This structure combines aromaticity (pyrazine, thiophene) with conformational flexibility (piperidine), making it a candidate for exploration in medicinal chemistry or materials science. Its structural uniqueness lies in the integration of thiophene and piperidine motifs, which are common in bioactive molecules .

Properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(2)14-15(18-7-6-17-14)22-13-4-3-8-20(10-13)16(21)12-5-9-23-11-12/h5-7,9,11,13H,3-4,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIHJBIMTCFNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine typically involves multiple steps:

    Formation of the Thiophene-3-carbonyl Chloride: This can be achieved by reacting thiophene-3-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of Piperidin-3-yl Thiophene-3-carbonyl Amide: The thiophene-3-carbonyl chloride is then reacted with piperidine to form the corresponding amide.

    Coupling with Pyrazine Derivative: The piperidin-3-yl thiophene-3-carbonyl amide is then coupled with a pyrazine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The exact mechanism of action of N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Pyrazine/Pyrimidine Derivatives with Ether-Linked Piperidine/Pyrrolidine Groups

Compound Name Core Structure Substituents Key Features Reference
Target Compound Pyrazin-2-amine - 3-Oxy-piperidin-3-yl (1-thiophene-3-carbonyl)
- N,N-dimethylamine
Combines thiophene carbonyl and piperidine for potential target interaction
N,N-dimethyl-3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine Pyrazin-2-amine - 3-Oxy-piperidin-3-yl (1-sulfonyl-pyrazole)
- N,N-dimethylamine
Sulfonyl group enhances electron-withdrawing properties, potentially altering solubility or reactivity compared to thiophene carbonyl
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide Pyrazin-1(2H)-one - Thiophen-3-yl at C6
- Acetamide-carbamimidoylbenzyl chain
Direct thiophene attachment to pyrazine; oxo group at C2 may influence hydrogen bonding
N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine Pyrazin-2-amine - Pyrrolidin-2-yl at C3
- N,N-dimethylamine
Pyrrolidine’s smaller ring size increases rigidity vs. piperidine

Key Observations :

  • Substituent Effects : The sulfonyl-pyrazole analog () replaces thiophene carbonyl with a sulfonyl group, which may increase metabolic stability but reduce π-π stacking interactions due to reduced aromaticity .
  • Direct Thiophene Attachment : The compound from positions thiophene directly on pyrazine, bypassing the piperidine linker. This could enhance planarity but reduce conformational flexibility for target binding .

Thiophene-Carbonyl-Containing Analogs

Compound Name Core Structure Substituents Key Features Reference
Target Compound Pyrazin-2-amine Thiophene-3-carbonyl-piperidine-ether Unique 3-position thiophene carbonyl; ether linker allows torsional freedom
N-methyl-N-(2-{4-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine Pyridin-2-amine - Thiophene-2-carbonyl-pyrazole-phenoxy-ethyl chain Thiophene at position 2; pyridine core instead of pyrazine
OX03393 (benzothiazole derivative) Benzothiazole - N,N-dimethylaminopropyloxy
- Styrylphenoxy
Dimethylamino-ether motif similar to target; benzothiazole core shows modest potency in genomic screens

Key Observations :

  • Thiophene Regiochemistry : The target’s thiophene-3-carbonyl differs from the thiophene-2-carbonyl in . Position 3 may influence electronic distribution and steric interactions in binding pockets .
  • Ether Linker Flexibility: The dimethylaminopropyloxy group in OX03393 () highlights the importance of linker length and flexibility for activity, suggesting the target’s piperidine-oxy bridge may optimize spatial positioning .

N,N-Dimethylamino-Containing Analogs

Compound Name Core Structure Substituents Key Features Reference
Target Compound Pyrazin-2-amine N,N-dimethylamine at C2 Basic amine enhances solubility; dimethylation reduces metabolic oxidation
Benzydamine hydrochloride Propanamine - N,N-dimethylamine
- Indazol-3-yl-oxy-benzyl
Clinically used anti-inflammatory; demonstrates the pharmacological relevance of dimethylamino-ether motifs
N,N-dimethyl-3-{[2-(4-propoxyphenyl)quinazolin-4-yl]oxy}propan-1-amine Quinazolin-4-yl - Propanamine chain
- 4-Propoxyphenyl
Quinazoline core’s planar structure may enhance DNA intercalation potential

Key Observations :

  • Solubility and Bioavailability: The dimethylamino group in benzydamine () improves water solubility, a trait likely shared with the target compound .
  • Core Scaffold Differences : Quinazoline-based analogs () exhibit distinct binding profiles compared to pyrazine, underscoring the impact of core heterocycle choice on target selectivity .

Biological Activity

N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine is a complex organic compound that has garnered attention due to its unique molecular structure and potential biological activities. This article delves into the biological activity of this compound, presenting synthesized data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2SC_{16}H_{20}N_4O_2S, with a molecular weight of approximately 316.42 g/mol. The compound features a pyrazine ring substituted with a dimethylamino group and a thiophene-carbonyl-piperidine moiety, which contributes to its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the dimethylamino group facilitates binding to various proteins, which may modulate their activity and lead to therapeutic effects .

Antitumor Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, certain pyrazole derivatives have demonstrated inhibitory activity against BRAF(V600E) and EGFR, which are critical in various cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .

Study 1: Antitumor Efficacy

In a study assessing the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds structurally related to this compound showed promising results. A combination of these derivatives with doxorubicin exhibited a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines .

Study 2: Synergistic Effects with Antibiotics

Another investigation focused on the potential synergistic effects of N,N-dimethyl derivatives with standard antibiotics. The results indicated enhanced antibacterial activity when combined with existing treatments, suggesting a pathway for developing new therapeutic strategies against resistant bacterial strains .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N,N-dimethyl-1-(thiophene-3-carbonyl)piperidin-4-amineC16H24N2OSModerate antitumor activity
N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yloxy)propan-1-aminesC18H24N6O3SSignificant antimicrobial properties

The unique combination of the pyrazine ring and thiophene-carbonyl-piperidine moiety in N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yloxy}pyrazin-2-amines offers distinct chemical and biological properties not found in other similar compounds .

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